molecular formula C25H21ClN2O5S B12116187 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

Katalognummer: B12116187
Molekulargewicht: 497.0 g/mol
InChI-Schlüssel: SEEXGFKTRBPWCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene-2-carboxamide core substituted with a 6-chloro-7-methyl-4-oxo group and a sulfamoyl-linked phenyl moiety. The sulfamoyl group is further modified with benzyl and methyl substituents, contributing to its structural complexity. The compound’s CAS number is 873080-78-5 (synonym: 6-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide) .

Eigenschaften

Molekularformel

C25H21ClN2O5S

Molekulargewicht

497.0 g/mol

IUPAC-Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H21ClN2O5S/c1-16-12-23-20(13-21(16)26)22(29)14-24(33-23)25(30)27-18-8-10-19(11-9-18)34(31,32)28(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,27,30)

InChI-Schlüssel

SEEXGFKTRBPWCK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Sulfonation

  • Reagent : Chlorosulfonic acid (ClSO₃H) at 0–5°C.

  • Intermediate : 4-Chlorosulfonylphenyl chromene-carboxylic acid forms within 2 h.

Benzyl(methyl)amine Coupling

  • Conditions : The chlorosulfonyl intermediate reacts with N-benzyl-N-methylamine in tetrahydrofuran (THF) under nitrogen.

  • Base : Triethylamine (Et₃N) neutralizes HCl byproducts.

  • Yield : 65–75% after column chromatography (hexane/ethyl acetate).

Carboxamide Formation

The carboxylic acid moiety is converted to the carboxamide through activation with oxalyl chloride [(COCl)₂], followed by reaction with 4-[benzyl(methyl)sulfamoyl]aniline:

Acid Chloride Synthesis

  • Reagent : Oxalyl chloride (2 eq) in dichloromethane (DCM) with catalytic DMF.

  • Conditions : Stirred at 25°C for 3 h, then evaporated to dryness.

Amidation

  • Amine : 4-[Benzyl(methyl)sulfamoyl]aniline (1.2 eq) in DCM.

  • Coupling agent : PyBOP enhances reaction efficiency in DMF, yielding 60–75% after chromatography.

Purification and Characterization

Final purification employs flash chromatography (silica gel, ethyl acetate/hexane) and recrystallization (dichloromethane/n-hexane). Structural validation includes:

  • 1H NMR : Key signals include the chromene H-3 proton (δ 6.2–6.5 ppm, singlet) and amide NH (δ 10.6 ppm).

  • 13C NMR : Carbonyl carbons appear at δ 165–180 ppm.

  • HRMS : Molecular ion peaks confirm the molecular formula C₂₄H₂₀ClN₂O₅S.

Comparative Analysis of Synthetic Routes

StepMethod A (Ref)Method B (Ref)
Chromene formationKnoevenagel condensation (Na₂CO₃, H₂O)Ester hydrolysis (HCl, reflux)
ChlorinationSO₂Cl₂, DCM, 0°CNot reported
SulfamoylationClSO₃H, THF, Et₃NPyBOP-mediated coupling
Overall yield58%42%

Method A offers higher yields due to optimized sulfamoylation conditions, while Method B emphasizes greener solvents.

Challenges and Optimization Strategies

  • Steric hindrance : Bulky benzyl(methyl)sulfamoyl groups reduce amidation efficiency. Using PyBOP over standard coupling agents improves yields by 15–20%.

  • Oxidation sensitivity : Conducting reactions under nitrogen or argon prevents degradation of the chromene core.

  • Solubility issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during final amidation .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-6-chlor-7-methyl-4-oxo-4H-chromen-2-carboxamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

    Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.

    Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen, einschließlich der Arzneimittelentwicklung und pharmakologischer Studien.

    Industrie: Wird bei der Entwicklung von Spezialchemikalien, Farbstoffen und anderen Industrieprodukten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-6-chlor-7-methyl-4-oxo-4H-chromen-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben, indem sie:

    Bindung an Enzyme oder Rezeptoren: Modulierung der Aktivität spezifischer Enzyme oder Rezeptoren, die an biologischen Prozessen beteiligt sind.

    Hemmung oder Aktivierung von Signalwegen: Beeinflussung wichtiger Signalwege, die zelluläre Funktionen regulieren.

    Induktion zellulärer Reaktionen: Auslösung von zellulären Reaktionen wie Apoptose, Zellzyklusarrest oder Immunmodulation.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is C22H21ClN4O3SC_{22}H_{21}ClN_4O_3S, indicating the presence of a chloro group, a sulfamoyl moiety, and a chromene structure, which is significant for its biological activity. The chromene backbone is known for its role in various pharmacological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Numerous studies have explored the anticancer potential of compounds similar to N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide. Research indicates that derivatives containing sulfamoyl phenyl groups exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells and may interfere with cell cycle progression. For instance, one study reported that a related compound arrested the G2/M phase of the cell cycle in pancreatic carcinoma cells, demonstrating its potential as an effective anticancer agent .
Study Cell Line Tested IC50 (µM) Mechanism
Study AA2780 (Ovarian)1.9Apoptosis induction
Study BHCT-116 (Colon)2.5Cell cycle arrest

Anti-inflammatory Properties

Research has also indicated that compounds with a similar structure can exhibit anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

Compounds featuring the sulfamoyl moiety have been evaluated for their antimicrobial properties. They have shown effectiveness against various bacterial strains, potentially serving as leads for developing new antibiotics. The mechanism often involves inhibition of bacterial folate synthesis, a crucial pathway for bacterial growth.

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes related to metabolic disorders:

  • Alpha-glucosidase Inhibition : This enzyme plays a critical role in carbohydrate digestion. Inhibitors can help manage blood glucose levels in diabetic patients.
Enzyme Inhibition Type Reference
Alpha-glucosidaseCompetitive
AcetylcholinesteraseNon-competitive

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps, often starting from readily available precursors. Research has focused on optimizing synthetic routes to enhance yield and purity while exploring structural modifications to improve biological activity.

Wirkmechanismus

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating the activity of specific enzymes or receptors involved in biological processes.

    Inhibiting or Activating Pathways: Affecting key signaling pathways that regulate cellular functions.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: 1,3,4-oxadiazole derivatives and chromene-carboxamide variants . Below is a comparative analysis based on structural motifs, substituent effects, and reported bioactivities.

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Biological Activity CAS/Identifier Reference
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide Chromene-2-carboxamide Benzyl(methyl)sulfamoylphenyl, 6-chloro-7-methyl-4-oxo Not explicitly reported 873080-78-5
LMM5 (1,3,4-oxadiazole) 1,3,4-Oxadiazole 4-[benzyl(methyl)sulfamoyl]phenyl, 5-[(4-methoxyphenyl)methyl] Antifungal (C. albicans, thioredoxin reductase inhibition) F2368-0617 (Life Chemicals)
LMM11 (1,3,4-oxadiazole) 1,3,4-Oxadiazole 4-[cyclohexyl(ethyl)sulfamoyl]phenyl, 5-(furan-2-yl) Antifungal (C. albicans, thioredoxin reductase inhibition) F2832-0099 (Life Chemicals)
6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide Chromene-2-carboxamide 6-fluoro-1,3-benzothiazol-2-yl Not explicitly reported 866245-42-3

Key Findings and Comparative Analysis

Core Structure Influence :

  • The chromene-2-carboxamide core (present in the target compound and the benzothiazolyl analog) is associated with planar aromatic systems that may enhance π-π stacking interactions in biological targets. In contrast, 1,3,4-oxadiazoles (LMM5, LMM11) exhibit a heterocyclic ring that improves metabolic stability and bioavailability .

Substituent Effects: Sulfamoyl Groups: Both the target compound and LMM5 share a benzyl(methyl)sulfamoylphenyl group, which likely contributes to target binding via hydrogen bonding or steric effects. Heterocyclic Modifications: The benzothiazole substituent in the compound may enhance electron-withdrawing effects compared to the sulfamoyl group, impacting redox properties or enzyme inhibition .

Biological Activity: LMM5 and LMM11 demonstrate antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), a critical enzyme in oxidative stress response .

Physicochemical Properties :

  • The chromene-based compounds are likely less polar than the oxadiazoles due to their fused aromatic systems, which could affect solubility and blood-brain barrier penetration.
  • The methoxy group in LMM5 may enhance solubility compared to the chloro and methyl groups in the target compound .

Biologische Aktivität

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromene core, sulfonamide group, and various substituents that may influence its biological activity. The molecular formula is C17H18ClN3O3SC_{17}H_{18}ClN_{3}O_{3}S.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and acetylcholinesterases, which play crucial roles in physiological processes.
  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : The presence of the benzyl group may enhance the compound's ability to interact with bacterial cell membranes, leading to antibacterial effects.

Antioxidant Activity

A study evaluated the antioxidant potential of compounds similar to this compound using DPPH and ABTS assays. Results indicated that these compounds exhibited significant free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Enzyme Inhibition

Research on related sulfonamide derivatives has shown strong inhibition of acetylcholinesterase (AChE) and urease activities. For instance, a series of synthesized compounds demonstrated IC50 values in the low micromolar range against AChE . This suggests that this compound may possess similar inhibitory effects.

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. In vitro studies indicate that derivatives with the sulfamoyl group exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of related compounds in a gamma radiation-induced oxidative stress model in mice. The results indicated that these compounds could restore neurotransmitter levels and reduce oxidative damage markers such as myeloperoxidase (MPO) levels and increase glutathione (GSH) levels . This highlights the potential for this compound in neurodegenerative disease models.

Study 2: Anticancer Activity

Another study focused on the anticancer properties of chromene derivatives targeting histone deacetylase (HDAC) enzymes. Compounds similar to this compound showed promising cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231, suggesting potential applications in cancer therapy .

Comparative Biological Activity Table

Activity Type Tested Compound IC50/Effectiveness Reference
AntioxidantChromene derivativesSignificant scavenging
AChE InhibitionSulfonamide derivativesLow micromolar range
AntibacterialSulfonamide compoundsModerate to strong activity
NeuroprotectiveRelated chromene compoundsRestored neurotransmitter levels
AnticancerHDAC-targeting chromenesCytotoxic against MCF-7

Q & A

Q. Yield Optimization Strategies :

  • Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) .
  • Monitor reaction progress with HPLC or LC-MS to detect intermediates and byproducts .
  • Employ microwave-assisted synthesis for time-sensitive steps to reduce side reactions .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR for structural elucidation of the chromene core, sulfamoyl group, and substituents (e.g., methyl, chloro).
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reversed-phase C18 columns with UV detection (λ = 254–280 nm) .

Advanced: How can computational methods predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use Density Functional Theory (DFT) to model reaction pathways (e.g., sulfamoyl group substitution) and transition states .
    • Calculate Fukui indices to identify electrophilic/nucleophilic sites for synthetic modifications.
  • Molecular Docking :
    • Screen against protein databases (e.g., PDB) to predict binding affinities for enzyme targets (e.g., kinases, proteases).
    • Validate with Molecular Dynamics (MD) Simulations to assess stability of ligand-receptor complexes .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., conflicting enzyme inhibition results)?

Methodological Answer:

Standardize Assay Conditions :

  • Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
  • Use positive controls (e.g., known inhibitors) for assay validation.

Mechanistic Studies :

  • Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Conduct kinetic assays to distinguish competitive vs. non-competitive inhibition modes.

Data Reconciliation :

  • Apply multivariate analysis to identify outliers or confounding variables .

Basic: What are the key stability considerations for this compound under experimental storage conditions?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis of the sulfamoyl group in aqueous media.
    • Photooxidation of the chromene core under UV light.
  • Stabilization Strategies :
    • Store in anhydrous DMSO at –20°C under inert gas (N₂/Ar).
    • Use amber vials to prevent photodegradation.
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize therapeutic potential?

Methodological Answer:

Scaffold Modification :

  • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Replace the benzyl group with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity .

In Silico Screening :

  • Generate a virtual library of derivatives for ADMET prediction (e.g., SwissADME, pkCSM).

Biological Validation :

  • Prioritize analogs with improved selectivity ratios (IC₅₀ for target vs. off-target receptors) .

Basic: What are the best practices for evaluating cytotoxicity and selectivity in cell-based assays?

Methodological Answer:

  • Cell Line Selection :
    • Use target-specific lines (e.g., cancer cells for antiproliferative studies) and non-malignant lines (e.g., HEK293) for selectivity assessment.
  • Dose-Response Curves :
    • Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
    • Include Annexin V/PI staining to differentiate apoptosis vs. necrosis .

Advanced: How can advanced separation technologies (e.g., membrane filtration) improve purification?

Methodological Answer:

  • Nanofiltration : Remove low-MW impurities (<1 kDa) while retaining the target compound (MW ~500–600 Da).
  • Countercurrent Chromatography (CCC) : Achieve high-purity isolation of stereoisomers using biphasic solvent systems .
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) :
    • Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction endpoints.
  • Quality by Design (QbD) :
    • Define a design space for critical process parameters (CPPs) using risk assessment tools (e.g., Ishikawa diagrams) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize reactive intermediates (e.g., acid chlorides) before disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.